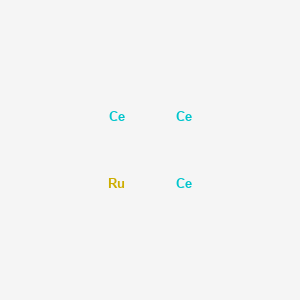
Cerium;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium-ruthenium compounds are a unique class of materials that combine the properties of cerium and ruthenium. Cerium, a lanthanide, is known for its interesting magnetic and structural properties, while ruthenium, a transition metal, is recognized for its catalytic abilities. Together, these elements form compounds that exhibit fascinating behaviors, particularly in the field of strongly correlated electron physics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium-ruthenium compounds can be synthesized through various methods. One common approach involves the use of cerium and ruthenium salts in a controlled environment. For instance, cerium-ruthenium catalysts can be prepared by impregnating cerium oxide supports with ruthenium clusters or nanoparticles. The reaction conditions typically involve high temperatures and specific atmospheric conditions to ensure the proper formation of the desired compounds .
Industrial Production Methods: In industrial settings, cerium-ruthenium compounds are often produced using advanced techniques such as chemical vapor deposition or sol-gel methods. These methods allow for precise control over the composition and structure of the compounds, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cerium and ruthenium, which can vary depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cerium-ruthenium compounds include strong oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as hydrogen gas. The reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cerium-ruthenium compounds depend on the specific reaction pathways. For example, oxidation reactions may yield cerium(IV) oxide and ruthenium oxides, while reduction reactions can produce cerium(III) compounds and metallic ruthenium .
Applications De Recherche Scientifique
Cerium-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen production and ammonia synthesis . In biology and medicine, cerium compounds are known for their antimicrobial properties, and when combined with ruthenium, they can enhance these effects . In industry, cerium-ruthenium compounds are utilized in the production of advanced materials with unique magnetic and electronic properties .
Mécanisme D'action
The mechanism of action of cerium-ruthenium compounds involves the interaction of cerium and ruthenium at the molecular level. Cerium can exist in multiple oxidation states, which allows it to participate in redox reactions. Ruthenium, on the other hand, is known for its catalytic properties, particularly in the oxidation of water. The combination of these elements results in compounds that can facilitate complex chemical transformations, such as the oxidation of water to molecular oxygen .
Comparaison Avec Des Composés Similaires
Cerium-ruthenium compounds can be compared to other similar compounds, such as cerium-platinum and cerium-palladium compounds. While all these compounds exhibit interesting catalytic properties, cerium-ruthenium compounds are unique due to their ability to form strongly correlated electron systems. This property makes them particularly valuable in the study of condensed matter physics and the development of advanced materials .
List of Similar Compounds:- Cerium-platinum compounds
- Cerium-palladium compounds
- Cerium-iridium compounds
- Ruthenium-platinum compounds
- Ruthenium-palladium compounds
Cerium-ruthenium compounds stand out due to their unique combination of magnetic, structural, and catalytic properties, making them a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
93746-16-8 |
|---|---|
Formule moléculaire |
Ce3Ru |
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
cerium;ruthenium |
InChI |
InChI=1S/3Ce.Ru |
Clé InChI |
ZRICEPGNZRJYMQ-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ce].[Ce].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


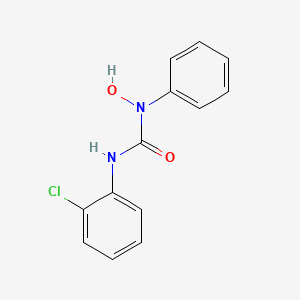

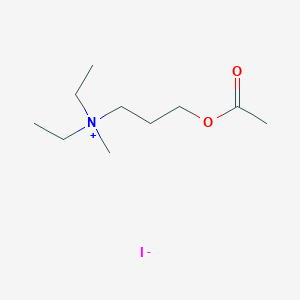


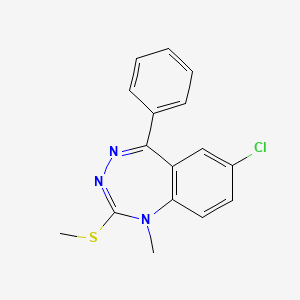
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
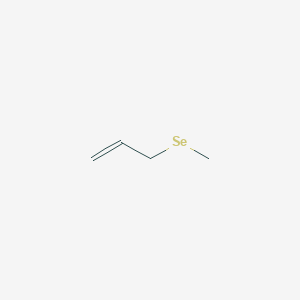
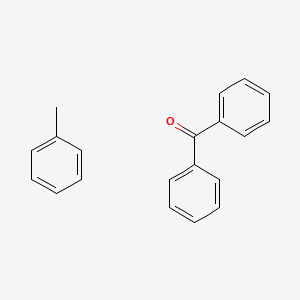
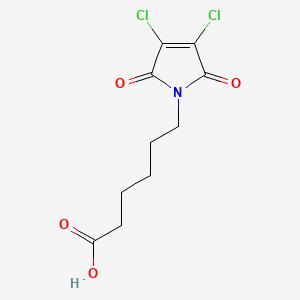
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
